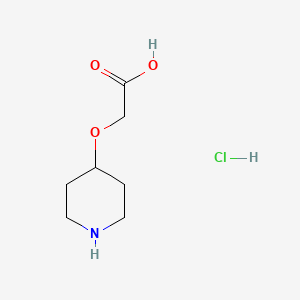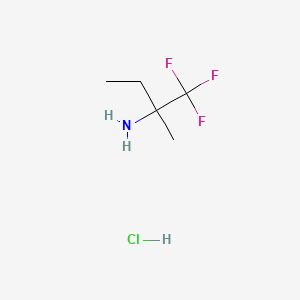
Cyclohexyl 2-fluoropyridine-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Cyclohexyl 2-fluoropyridine-4-carboxylate is represented by the InChI code:1S/C12H14FNO2/c13-11-8-9 (6-7-14-11)12 (15)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2 . The molecular weight is 223.24 g/mol. Physical And Chemical Properties Analysis
Cyclohexyl 2-fluoropyridine-4-carboxylate is a liquid at room temperature . It has a molecular weight of 223.24 g/mol.Scientific Research Applications
Development of PET Tracers : A study by García et al. (2014) explored the development of novel PET tracers for serotonin 5-HT1A receptors. They synthesized cyclohexanecarboxamide derivatives, which showed promise as high-affinity 5-HT1A receptor antagonists with significant brain uptake and stability, making them suitable for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Synthesis and Conformational Study of Nucleosides : Maurinsh et al. (1997) investigated the synthesis of cyclohexane nucleosides with a unique 1,4-relationship between the nucleoside base and hydroxymethyl moiety. This research contributes to the understanding of the conformation of these nucleosides and their potential applications, despite their lack of antiviral activity (Maurinsh et al., 1997).
Lactone Formation in Superacidic Media : Carr and Whittaker (1987) studied the reaction of substituted 1-hydroxycyclohexanecarboxylic acids in fluorosulphuric acid, which led to the formation of stable lactones. This research provides insights into the behavior of cyclohexyl carbocations and their potential applications in synthetic organic chemistry (Carr & Whittaker, 1987).
Development of Agrochemical Ingredients : Aribi et al. (2018) focused on the synthesis of 2,4-bis(fluoroalkyl)quinoline-3-carboxylates, exploring their potential as agrochemical ingredients. This research is crucial for developing new compounds with applications in agriculture (Aribi et al., 2018).
Synthesis of Fluoren-9-ones : Ramana and Potnis (1993) demonstrated a method for synthesizing fluoren-9-ones, a class of organic compounds with potential applications in materials science and pharmaceuticals (Ramana & Potnis, 1993).
Reactions with Amino-Acid Derivatives : Sarantakis et al. (1968) studied 2-fluoropyridine N-oxide and its reactions with amino-acid derivatives, which could lead to new methods for analyzing peptides and carboxy-activation (Sarantakis et al., 1968).
Synthesis of Fluoropyridines for Herbicide Development : Johnson et al. (2015) developed a novel method for synthesizing 4-amino-5-fluoropicolinates, potentially useful as herbicides. This research opens up new avenues for developing effective agrochemicals (Johnson et al., 2015).
Safety and Hazards
properties
IUPAC Name |
cyclohexyl 2-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-8-9(6-7-14-11)12(15)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASYDCCKZIEHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2-fluoropyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl thieno[2,3-C]pyridine-7-carboxylate](/img/structure/B1455970.png)


![3-Oxaspiro[5.5]undec-7-en-9-one](/img/structure/B1455974.png)





![Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455985.png)



